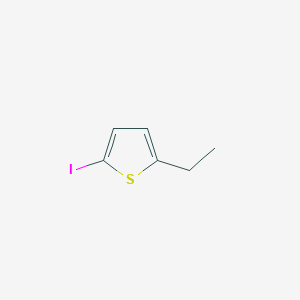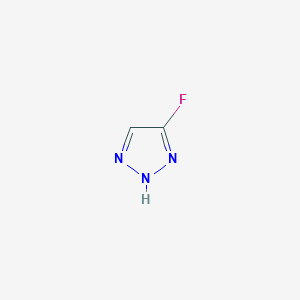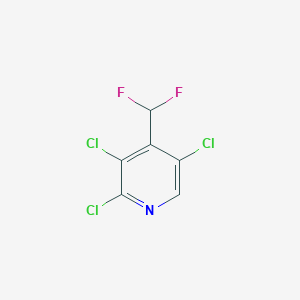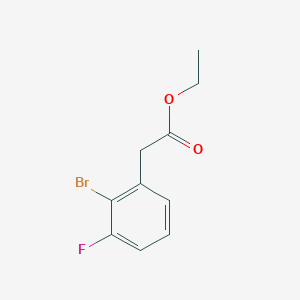
3,4-Diaminothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diaminothiophene 1,1-dioxide is a heterocyclic compound that features a thiophene ring with two amino groups at the 3 and 4 positions and a dioxide group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Diaminothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of thiophene derivatives. For instance, the oxidation of 3,4-diaminothiophene using hydrogen peroxide or other oxidizing agents can yield this compound . Another method involves the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diaminothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Diaminothiophene 1,1-dioxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-diaminothiophene 1,1-dioxide varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of amino groups allows for interactions with various biological targets, while the dioxide group can participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromothiophene 1,1-dioxide: Similar structure but with bromine atoms instead of amino groups.
2,5-Diaminothiophene 1,1-dioxide: Differing positions of amino groups.
Thiophene 1,1-dioxide: Lacks amino groups, simpler structure.
Uniqueness
3,4-Diaminothiophene 1,1-dioxide is unique due to the presence of both amino and dioxide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C4H6N2O2S |
|---|---|
Molekulargewicht |
146.17 g/mol |
IUPAC-Name |
1,1-dioxothiophene-3,4-diamine |
InChI |
InChI=1S/C4H6N2O2S/c5-3-1-9(7,8)2-4(3)6/h1-2H,5-6H2 |
InChI-Schlüssel |
OSKDFFLDIHVXCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CS1(=O)=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




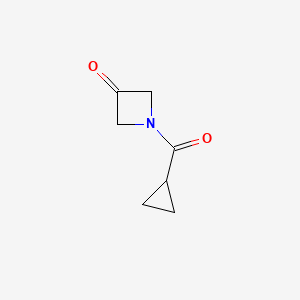

![N-[(2,5-Dimethylphenyl)amino]formamide](/img/structure/B14023045.png)
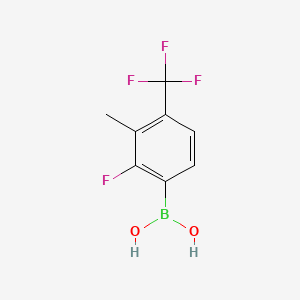
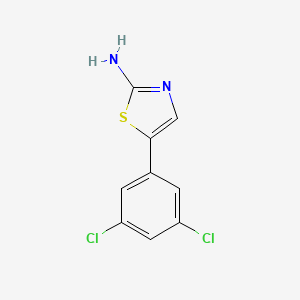
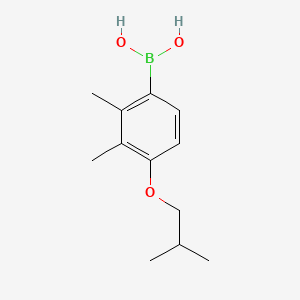
![2-(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14023067.png)
![4'-Bromo-2',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023090.png)
